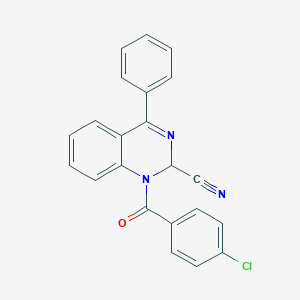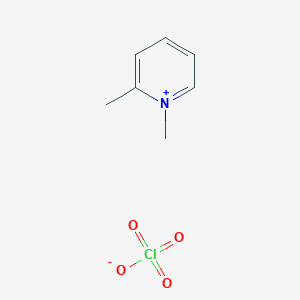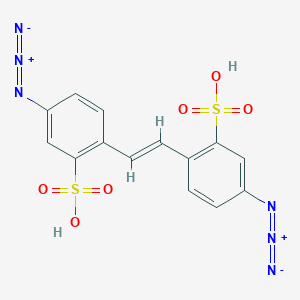
N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for investigating cellular signaling pathways and disease mechanisms.
Mecanismo De Acción
The mechanism of action of N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide involves the inhibition of the protein kinase TBK1, which plays a critical role in various cellular signaling pathways. By inhibiting TBK1, N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide can modulate the activity of downstream signaling molecules, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, modulation of immune system function, and modulation of neuronal signaling pathways. These effects make N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide a valuable tool for investigating the mechanisms underlying various cellular processes and disease mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide in lab experiments include its high purity, stability, and specificity for TBK1. However, there are also some limitations to its use, including the need for careful optimization of experimental conditions and potential off-target effects on other cellular signaling pathways.
Direcciones Futuras
There are many potential future directions for research involving N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide, including the investigation of its potential therapeutic applications in various disease contexts, the identification of novel downstream targets of TBK1 inhibition, and the development of more potent and specific TBK1 inhibitors. Additionally, the use of N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide in combination with other therapeutic agents may have synergistic effects that could be explored in future research.
Métodos De Síntesis
The synthesis of N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide involves several steps, including the reaction of 5-chloro-2-nitropyridine with 4-fluorobenzenesulfonyl chloride, followed by reduction and purification. The resulting compound has been shown to be highly pure and stable, making it suitable for use in a wide range of research applications.
Aplicaciones Científicas De Investigación
N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide has been extensively studied for its potential applications in various scientific research fields, including cancer research, immunology, and neurobiology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for the treatment of various types of cancer. In immunology, N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide has been shown to modulate the immune response, making it a valuable tool for investigating the mechanisms underlying immune system function. In neurobiology, this compound has been shown to affect neuronal signaling pathways, making it a potential therapeutic agent for the treatment of neurological disorders.
Propiedades
Fórmula molecular |
C11H8ClFN2O2S |
|---|---|
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
N-(5-chloropyridin-2-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C11H8ClFN2O2S/c12-8-1-6-11(14-7-8)15-18(16,17)10-4-2-9(13)3-5-10/h1-7H,(H,14,15) |
Clave InChI |
YWIHJZQCDUPCKV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=NC=C(C=C2)Cl |
SMILES canónico |
C1=CC(=CC=C1F)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Solubilidad |
43 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)












